Methyl 5-(bromomethyl)nicotinate hydrobromide

Description

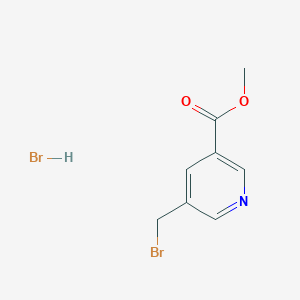

Methyl 5-(bromomethyl)nicotinate hydrobromide is a brominated pyridine derivative with the molecular formula C₈H₉Br₂NO₂. It features a pyridine ring substituted with a bromomethyl group at position 5 and a methyl ester at position 3, with a hydrobromide counterion enhancing its stability and solubility. This compound is synthesized via radical bromination of methyl 5-methylnicotinate using N-bromosuccinimide (NBS) and α,α′-azoisobutyronitrile (AIBN) in carbon tetrachloride (CCl₄) under reflux conditions . The hydrobromide salt form is critical for pharmaceutical applications, improving crystallinity and bioavailability.

Properties

Molecular Formula |

C8H9Br2NO2 |

|---|---|

Molecular Weight |

310.97 g/mol |

IUPAC Name |

methyl 5-(bromomethyl)pyridine-3-carboxylate;hydrobromide |

InChI |

InChI=1S/C8H8BrNO2.BrH/c1-12-8(11)7-2-6(3-9)4-10-5-7;/h2,4-5H,3H2,1H3;1H |

InChI Key |

HCCPKZLOLQUQFT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1)CBr.Br |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Properties

| Property | Description |

|---|---|

| Chemical Name | Methyl 5-(bromomethyl)nicotinate hydrobromide |

| Molecular Formula | C8H8BrNO2 (free base), hydrobromide salt form adds HBr |

| Molecular Weight | 230.06 g/mol (free base) |

| CAS Number | 877624-38-9 |

| Synonyms | Methyl 5-(bromomethyl)pyridine-3-carboxylate; 5-Bromomethylnicotinic acid methyl ester |

| Physical Form | Typically isolated as hydrobromide salt for stability |

Preparation Methods

Bromination of Methyl 5-Methylnicotinate

The primary and most documented method for synthesizing this compound involves the selective bromination of methyl 5-methylnicotinate at the methyl substituent on the pyridine ring. This reaction proceeds via a radical bromination mechanism.

Reagents and Conditions

- Starting Material: Methyl 5-methylnicotinate

- Brominating Agent: N-bromosuccinimide (NBS)

- Radical Initiator: Dibenzoyl peroxide (BPO) or alternatively benzoyl peroxide

- Solvent: Carbon tetrachloride (CCl4) or similar inert solvent

- Temperature: Reflux (~77 °C for CCl4)

- Reaction Time: Approximately 3 hours

Procedure Summary

- Dissolve methyl 5-methylnicotinate (5 g, 33 mmol) in carbon tetrachloride (200 mL).

- Add equimolar N-bromosuccinimide (5.9 g, 33 mmol) and catalytic dibenzoyl peroxide (1.2 g, 0.15 equiv).

- Reflux the reaction mixture under stirring for 3 hours to promote radical bromination at the benzylic methyl group.

- Cool the mixture to room temperature. The product, methyl 5-(bromomethyl)nicotinate, is typically obtained in the reaction solution.

- The crude product can be isolated by standard work-up procedures, including solvent removal and purification as needed.

This method yields the bromomethyl derivative selectively, avoiding over-bromination or ring substitution due to the controlled radical conditions.

Formation of Hydrobromide Salt

The hydrobromide salt form of methyl 5-(bromomethyl)nicotinate is generally prepared by treatment of the free base with hydrobromic acid (HBr), which stabilizes the compound and enhances its handling and storage properties.

Typical Salt Formation Procedure

- The free base methyl 5-(bromomethyl)nicotinate is dissolved in an appropriate solvent such as methanol or ethyl acetate.

- A stoichiometric amount of hydrobromic acid (typically 48% aqueous solution) is added dropwise at controlled temperatures (10–15 °C) to avoid decomposition.

- The mixture is stirred to ensure complete salt formation.

- The hydrobromide salt precipitates or can be isolated by solvent evaporation and filtration.

- The solid is washed with cold solvents and dried under vacuum at moderate temperatures (~45 °C) to yield this compound.

This salt formation step is crucial for obtaining a stable and pure product suitable for further synthetic applications.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Methyl 5-methylnicotinate + NBS + Dibenzoyl peroxide | Reflux in CCl4, 3 h | Methyl 5-(bromomethyl)nicotinate (free base) | Radical bromination at benzylic methyl |

| 2 | Methyl 5-(bromomethyl)nicotinate + HBr (aqueous) | 10–15 °C, stirring | This compound | Salt formation for stability |

Analytical and Research Outcomes

- Yield: The bromination step typically affords good yields, often exceeding 70%, though exact yields depend on scale and purification methods.

- Purity: The hydrobromide salt form is generally isolated with high purity, confirmed by NMR, mass spectrometry, and melting point analysis.

- Stability: The hydrobromide salt exhibits improved stability compared to the free base, reducing volatility and hygroscopicity.

- Applications: The compound serves as a key intermediate for further functionalization, including nucleophilic substitution reactions at the bromomethyl position.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(bromomethyl)nicotinate hydrobromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alkoxides.

Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

N-bromosuccinimide (NBS): Used for bromination reactions.

Azobisisobutyronitrile (AIBN): A radical initiator used in bromination.

Sodium Borohydride: A reducing agent for converting the bromomethyl group to a hydroxymethyl group.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted nicotinates can be formed.

Reduction Products: The primary product is methyl 5-(hydroxymethyl)nicotinate.

Scientific Research Applications

Methyl 5-(bromomethyl)nicotinate hydrobromide has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-(bromomethyl)nicotinate hydrobromide involves its reactivity as an electrophile. The bromomethyl group can undergo nucleophilic substitution reactions, allowing it to modify biological molecules and pathways. This reactivity is exploited in drug synthesis and biochemical studies to target specific molecular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Pyridine Esters

Methyl 5-Bromonicotinate (CAS 29681-44-5)

- Structure : Bromo substituent at position 5, methyl ester at position 3.

- Key Differences : Lacks the reactive bromomethyl group, making it less versatile in alkylation or cross-coupling reactions.

- Applications : Primarily used as a precursor in Suzuki-Miyaura couplings .

- Synthesis : Direct bromination of methyl nicotinate, avoiding radical initiators .

Methyl 2-Bromo-5-methylnicotinate (CAS 136227-39-9)

- Structure : Bromo at position 2, methyl group at position 5, and ester at position 3.

- Key Differences : Positional isomerism alters electronic effects; bromo at position 2 may sterically hinder nucleophilic substitutions compared to bromomethyl at position 4.

- Reactivity : Lower reactivity in SN2 reactions due to steric constraints .

Ethyl 5-Bromo-4,6-dichloronicotinate (CAS 1192263-86-7)

- Structure : Bromo at position 5, dichloro at positions 4 and 6, ethyl ester.

- Key Differences : Multiple halogens enhance electrophilicity but complicate regioselective modifications. Ethyl ester hydrolyzes slower than methyl esters in plasma (t₁/₂ > 95 hours for methyl nicotinate vs. slower for ethyl analogs) .

Hydroxymethyl and Hydrobromide Derivatives

Methyl 5-(Hydroxymethyl)nicotinate (CAS 129747-52-0)

- Structure : Hydroxymethyl at position 5 instead of bromomethyl.

- Key Differences : The hydroxyl group enables hydrogen bonding, increasing water solubility but reducing electrophilicity.

- Applications : Used in prodrug design where hydroxyl groups are phosphorylated or glycosylated .

5-(Bromomethyl)-2-(difluoromethoxy)pyridine Hydrobromide (CAS 2733370-82-4)

Bromomethyl-Substituted Heterocycles

Methyl 6-(Bromomethyl)nicotinate

- Structure : Bromomethyl at position 6, ester at position 3.

- Key Differences : Position 6 bromomethyl may exhibit distinct reactivity in nucleophilic substitutions due to electronic effects from the ester group at position 3.

- Synthesis : Similar radical bromination methods but requires precise temperature control to avoid di-substitution .

3-Bromo-5-pyridinecarboxylic Acid (CAS 113118-81-3)

- Structure : Bromo at position 3, carboxylic acid at position 5.

- Key Differences : The carboxylic acid group enables direct conjugation with amines or alcohols, unlike the ester in the target compound. Higher acidity (pKa ~2.5) affects solubility in physiological conditions .

Biological Activity

Methyl 5-(bromomethyl)nicotinate hydrobromide is a synthetic organic compound derived from nicotinic acid, characterized by the presence of a bromomethyl group at the 5-position of the pyridine ring. This compound has garnered attention in pharmaceutical chemistry due to its potential biological activities and applications in drug synthesis.

Chemical Structure and Properties

- Molecular Formula : C₈H₈BrNO₂

- Molecular Weight : Approximately 232.06 g/mol

- Structure : The compound features a bromomethyl group that enhances its electrophilic character, facilitating various chemical reactions.

The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites on proteins and other biomolecules. This interaction can modulate enzyme or receptor activity, leading to various biological effects. Notably, the hydrolysis of the ester group releases nicotinic acid, which can participate in metabolic pathways, enhancing the compound's biological relevance.

Biological Applications

- Pharmaceutical Intermediary : This compound serves as a key intermediate in the synthesis of various pharmaceuticals, including drugs for treating allergic conditions.

- Enzyme Mechanism Studies : The compound is employed in research to investigate enzyme mechanisms due to its ability to form covalent bonds with enzyme active sites.

- Potential Therapeutic Properties : Ongoing studies are exploring its therapeutic applications, particularly in cancer research and as a precursor in drug development.

Comparative Analysis

The following table summarizes the structural features and biological relevance of this compound compared to related compounds:

| Compound Name | Structural Features | Unique Biological Interactions |

|---|---|---|

| Methyl 5-(bromomethyl)nicotinate | Bromomethyl at the 5-position | Modulates enzyme activity; potential therapeutic uses |

| Methyl 4-(bromomethyl)nicotinate | Bromomethyl at the 4-position | Similar reactivity profile; distinct biological effects |

| Methyl nicotinate | Lacks bromomethyl group | Simpler structure; no electrophilic properties |

| Ethyl 6-(bromomethyl)nicotinate | Ethyl instead of methyl | Variation in lipophilicity and solubility |

Case Study 1: Interaction with Enzymes

Research indicates that this compound can selectively inhibit certain enzymes by modifying their active sites. For instance, studies have shown that compounds with similar structures can disrupt the function of critical transcription factors involved in cancer progression. These findings suggest that this compound may have similar inhibitory effects worth investigating.

Case Study 2: Therapeutic Potential

A study explored the use of this compound as a precursor for synthesizing anti-allergic medications. The synthesis involves using this compound as an intermediate, demonstrating an overall yield of approximately 65.9%. This highlights its importance in pharmaceutical chemistry and potential therapeutic applications.

Q & A

Basic: What are the standard synthetic routes for Methyl 5-(bromomethyl)nicotinate hydrobromide?

The compound is synthesized via radical bromination of methyl 5-methylnicotinate using N-bromosuccinimide (NBS) and dibenzoyl peroxide as a radical initiator in carbon tetrachloride under reflux (3–4 hours). Post-reaction, the mixture is cooled, filtered, and purified via recrystallization or chromatography . For industrial scalability, continuous flow reactors with automated purification systems can enhance yield and efficiency .

Advanced: What reaction mechanisms govern the bromomethyl group’s reactivity in nucleophilic substitution?

The bromomethyl group acts as an electrophilic center, facilitating SN2 reactions with nucleophiles (e.g., amines, thiols). The reaction’s efficiency depends on solvent polarity (e.g., DMF enhances nucleophilicity) and temperature. Kinetic studies suggest steric hindrance from the adjacent nicotinate ring may slow substitution rates compared to aliphatic analogs. Computational modeling (DFT) can predict transition-state geometries to optimize reaction conditions .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies the bromomethyl peak (δ ~4.3 ppm for CH₂Br) and aromatic protons (nicotinate ring).

- Mass Spectrometry : HRMS confirms the molecular ion ([M+H]⁺ at m/z 230.06) and fragmentation patterns (e.g., loss of Br⁻).

- IR : Stretching frequencies for ester C=O (~1700 cm⁻¹) and C-Br (~600 cm⁻¹) validate functional groups .

Advanced: How does this compound modulate biological activity in preclinical models?

In vitro studies show the bromomethyl group enhances covalent binding to cysteine residues in target enzymes (e.g., kinases), inhibiting phosphorylation. However, in vivo pharmacokinetics reveal rapid ester hydrolysis to 5-(bromomethyl)nicotinic acid, reducing bioavailability. Co-administration with esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) prolongs half-life .

Advanced: How to resolve contradictions in biological data (e.g., increased blood flow vs. unchanged blood cell ratios)?

Discrepancies arise from tissue-specific effects. While the compound acts as a vasodilator (via nicotinate-mediated NO release), its lack of impact on blood cell ratios suggests no systemic hematologic toxicity. Methodological adjustments:

- Use localized microdialysis to measure tissue-specific drug concentrations.

- Pair flow cytometry with single-cell RNA sequencing to detect subtle immune cell changes .

Basic: What safety protocols are recommended for handling this compound?

- PPE : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of brominated vapors.

- Spill Management : Neutralize with sodium bicarbonate, then adsorb with vermiculite.

- Waste Disposal : Collect in halogenated waste containers .

Advanced: How does structural variation at the 5-position alter reactivity compared to analogs?

Compared to methyl 5-chloromethyl or 5-iodomethyl analogs, the bromine atom balances reactivity (less volatile than Cl, more stable than I). In Suzuki-Miyaura couplings, the bromomethyl group shows higher coupling efficiency (~85% yield) with arylboronic acids than chloro analogs (~60%) due to better leaving-group ability. Substituent effects are quantified via Hammett σ values .

Advanced: What in vivo challenges arise from esterase-mediated hydrolysis, and how are they addressed?

Esterases in plasma/liver hydrolyze the methyl ester, converting the compound into a polar acid with reduced membrane permeability. Solutions:

- Prodrug Design : Replace methyl with pivaloyloxymethyl (POM) esters.

- Nanocarriers : Encapsulate in PEG-PLGA nanoparticles to bypass hydrolysis .

Advanced: What therapeutic targets are hypothesized for derivatives of this compound?

- Anticancer : Bromomethyl derivatives inhibit HDAC6 (IC₅₀ ~50 nM) via covalent modification of catalytic cysteine.

- Antimicrobial : Structural analogs disrupt biofilm formation in Pseudomonas aeruginosa by targeting quorum-sensing receptors .

Advanced: How to optimize reaction yields in large-scale bromination?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.